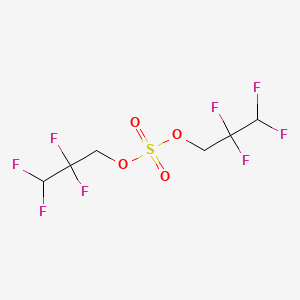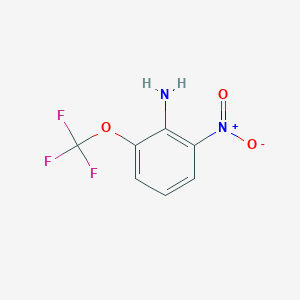![molecular formula C8H5F11O2 B3040812 [2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide CAS No. 243128-42-9](/img/structure/B3040812.png)
[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide
Descripción general
Descripción
[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide is a fluorinated organic compound known for its unique chemical properties and applications. It is characterized by the presence of multiple fluorine atoms, which impart high stability and resistance to degradation. This compound is used in various industrial and scientific applications due to its reactivity and stability.
Mecanismo De Acción
Target of Action
It’s known that this compound was designed to replace perfluorooctanoic acid (pfoa), which has been phased out due to environmental persistence and systemic toxicity . PFOA is known to affect various systems in the body, including the immune system .
Mode of Action
It has been observed that in rodent models, pfoa exposure suppresses t cell-dependent antibody responses (tdar) and vaccine responses . It’s possible that 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide may have similar effects, although it appears less potent at suppressing TDAR relative to PFOA .
Biochemical Pathways
The compound has been associated with up-regulated fatty acid metabolism, PPAR signaling, and mitochondrial and peroxisomal fatty acid β-oxidation . It also seems to down-regulate complement and coagulation cascades . These pathways are crucial for energy production and immune response, indicating that the compound could have significant effects on these biological processes.
Pharmacokinetics
It is rapidly eliminated exclusively in the urine in both rats and mice, with rats eliminating it more quickly than mice . Pharmacokinetic analysis in monkeys, rats, and mice indicate rapid, biphasic elimination characterized by a very fast alpha phase and a slower beta phase .
Result of Action
The compound has been observed to cause an increase in relative liver weight and peroxisome proliferation at certain doses . It also suppresses TDAR in females at high doses and increases T lymphocyte numbers in males at high doses . B lymphocyte numbers were unchanged in both sexes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It’s known to have widespread environmental distribution and high bioaccumulation capability . Its potential toxicity and health risk are still largely unknown and are a cause for concern .
Análisis Bioquímico
Cellular Effects
The effects of [2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the immune response by modulating T cell-dependent antibody responses and splenic lymphocyte subpopulations in rodent models . Additionally, this compound can induce oxidative stress and disrupt cellular homeostasis, leading to changes in cell viability and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. It can also cause changes in gene expression by interacting with transcription factors or other regulatory proteins. The binding interactions of this compound with biomolecules are facilitated by its electrophilic epoxide group, which reacts with nucleophilic sites on proteins and DNA .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. For example, in rodent models, high doses of this compound have been associated with increased liver weight and peroxisome proliferation . Additionally, threshold effects have been observed, where certain dosages lead to significant changes in biochemical and physiological parameters.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide typically involves the reaction of heptafluoropropyl alcohol with tetrafluoroethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the epoxide ring. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The product is then purified through distillation and other separation techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide to alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield perfluorinated acids, while reduction can produce fluorinated alcohols .
Aplicaciones Científicas De Investigación
[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Employed in the production of fluoropolymers and other high-performance materials.
Comparación Con Compuestos Similares
Similar Compounds
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid: Similar in structure but contains a carboxylic acid group instead of an epoxide ring.
2,2,3,3-Tetrafluoro-1-propanol: Contains a hydroxyl group instead of an epoxide ring.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with different reactivity and applications.
Uniqueness
[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide is unique due to its epoxide ring, which imparts distinct reactivity compared to other fluorinated compounds. This uniqueness makes it valuable in specific chemical reactions and applications where other compounds may not be suitable .
Propiedades
IUPAC Name |
2-[2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propyl]oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F11O2/c9-4(6(12,13)14,1-3-2-20-3)21-8(18,19)5(10,11)7(15,16)17/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMFZPWRCMEYPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F11O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(3aR,5S,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B3040750.png)

